molecular formula C12H15N3O2 B1431489 Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate CAS No. 1400644-56-5

Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B1431489
CAS No.: 1400644-56-5
M. Wt: 233.27 g/mol
InChI Key: ARZKGLJAFWRYFH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate typically involves the reaction of benzotriazole with butyl bromide in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with molecular targets such as enzymes and metal surfaces. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In industrial applications, it forms a protective layer on metal surfaces, preventing oxidation and corrosion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate is unique due to its specific butyl substitution, which imparts distinct physicochemical properties. This substitution enhances its solubility and reactivity compared to other benzotriazole derivatives, making it more versatile in various applications .

Properties

IUPAC Name

methyl 1-butylbenzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-3-4-7-15-11-6-5-9(12(16)17-2)8-10(11)13-14-15/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZKGLJAFWRYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C(=O)OC)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate

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